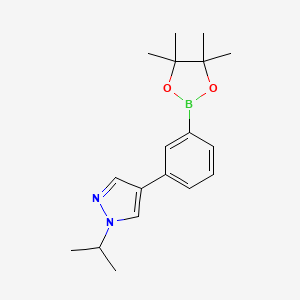
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylbenzothiazole
- 2,5-Dimethylbenzoxazole
- 2,5-Dimethylbenzimidazole
Comparison
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to benzothiazole, benzoxazole, and benzimidazole derivatives, the thiadiazole ring offers different electronic and steric effects, leading to variations in reactivity and biological activity. The sulfur and nitrogen atoms in the thiadiazole ring can participate in different types of interactions, making this compound a valuable scaffold for drug design and materials science.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
5-[(2,5-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-7-3-4-8(2)9(5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) |
Clé InChI |
ISTDJYJCGBJSDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)


![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)


![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)

![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)



